Diethyl glutarate Diethyl glutarate Diethyl glutarate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Diethyl glutarate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Diethyl glutarate has been primarily detected in urine. Within the cell, diethyl glutarate is primarily located in the cytoplasm. Diethyl glutarate can be biosynthesized from glutaric acid.
Diethyl glutarate is a diester obtained by the formal condensation of carboxy groups of glutaric acid with two molecules of ethanol respectively. It has a role as a metabolite. It derives from a glutaric acid.
Brand Name: Vulcanchem
CAS No.: 818-38-2
VCID: VC21201507
InChI: InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
SMILES: CCOC(=O)CCCC(=O)OCC
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

Diethyl glutarate

CAS No.: 818-38-2

Cat. No.: VC21201507

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Diethyl glutarate - 818-38-2

Specification

Description Diethyl glutarate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Diethyl glutarate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Diethyl glutarate has been primarily detected in urine. Within the cell, diethyl glutarate is primarily located in the cytoplasm. Diethyl glutarate can be biosynthesized from glutaric acid.
Diethyl glutarate is a diester obtained by the formal condensation of carboxy groups of glutaric acid with two molecules of ethanol respectively. It has a role as a metabolite. It derives from a glutaric acid.
CAS No. 818-38-2
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name diethyl pentanedioate
Standard InChI InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Standard InChI Key OUWSNHWQZPEFEX-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)OCC
Canonical SMILES CCOC(=O)CCCC(=O)OCC
Boiling Point 236.5 °C
Melting Point -24.1 °C

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